(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone
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Overview
Description
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antioxidant Activities
Pyrazole and its derivatives, including structures similar to the compound , have shown significant biological and pharmacological activities. A study by Golea Lynda (2021) reports the synthesis of pyrazole derivatives with notable antibacterial and antioxidant activities. These compounds were synthesized through cyclocondensation and their structures were confirmed by spectral analysis. Their antibacterial activity was evaluated against Gram-positive and Gram-negative bacteria, showing moderate effectiveness. Additionally, their antioxidant activities were assessed using the DPPH radical scavenging method, indicating moderate antioxidant capabilities.
Synthesis of Dihydropyrones
The phosphine-catalyzed annulation of methyl allenoate with aromatic aldehydes forms dihydropyrones, as described in a study by Gardner S. Creech and O. Kwon (2008). This process requires the addition of an alcohol, particularly methanol, to induce dihydropyrone formation. This method provides an efficient route toward disubstituted dihydropyrones using simple and stable starting materials.
Synthesis of Antimicrobial and Anticancer Agents
A study by Farag M. A. Altalbawy (2013) focused on the synthesis of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine derivatives. These compounds were synthesized through reactions involving pyrazole moieties and subsequently tested for antimicrobial activities.
Discovery of Potent I(Kur) Inhibitors
The study by Heather J. Finlay et al. (2012) discusses the discovery of dihydropyrazolopyrimidines as potent and selective blockers of I(Kur) current. These compounds were optimized for potency and pharmacokinetic properties, leading to the discovery of a compound with an acceptable pharmacokinetic profile and potent efficacy in a preclinical model.
Synthesis of Structurally Diverse Compounds for Biological Screening
A library of structurally diverse non-natural compounds, including substituted tetrahydropyrones, was synthesized via oxidative carbon-hydrogen bond activation and click chemistry, as reported in the study by Nilesh Zaware et al. (2011). These compounds were intended for screening against various biological targets.
Antimicrobial and Anticancer Potential of Pyrazole Derivatives
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their antimicrobial and anticancer properties. Compounds synthesized include novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties as well as pyrazolo[4,3-d]-pyrimidine derivatives, exhibiting significant antimicrobial and anticancer activities, as detailed in studies by H. Hafez et al. (2016), S. Arunkumar et al. (2009), and A. Farghaly (2010).
Mechanism of Action
Target of Action
The primary targets of the compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, have been reported to show significant biological activities . They have been identified as inhibitors of several types of kinases , dopamine receptor agonists , antagonists of vasopressin V1b , fibrinogen , chemokine CXCR7 , and orexin receptors .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets (such as kinases or receptors) and induce changes that lead to its biological effects .
Biochemical Pathways
Given the reported activities of similar compounds, it can be inferred that the compound might affect pathways related to the function of kinases or receptors .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound might have effects such as inhibiting kinase activity or modulating receptor function .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-13-3-2-11-8-15(18-14(11)9-13)16(21)19-6-7-20-12(10-19)4-5-17-20/h2-5,8-9,18H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMFKVJRASVKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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